(5-Chloro-2-fluoro-4-methoxyphenyl)(methyl)sulfane
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Overview
Description
(5-Chloro-2-fluoro-4-methoxyphenyl)(methyl)sulfane is an organic compound with the molecular formula C8H8ClFOS. This compound is characterized by the presence of a chloro, fluoro, and methoxy substituent on a phenyl ring, along with a methylsulfane group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki-Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing optimized conditions to ensure high yield and purity. The reaction conditions typically include the use of a palladium catalyst, a base, and an appropriate solvent under controlled temperature and pressure .
Chemical Reactions Analysis
Types of Reactions
(5-Chloro-2-fluoro-4-methoxyphenyl)(methyl)sulfane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the sulfane.
Substitution: The chloro, fluoro, and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: The original sulfane compound.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
(5-Chloro-2-fluoro-4-methoxyphenyl)(methyl)sulfane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5-Chloro-2-fluoro-4-methoxyphenyl)(methyl)sulfane involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile in various reactions, depending on the conditions. It may also interact with enzymes or receptors in biological systems, leading to specific biochemical effects .
Comparison with Similar Compounds
Similar Compounds
(5-Chloro-2-fluoro-3-methoxyphenyl)(methyl)sulfane: Similar structure but with a different position of the methoxy group.
(5-Chloro-2-fluoro-4-methoxyphenyl)boronic acid: Contains a boronic acid group instead of a methylsulfane group.
Uniqueness
(5-Chloro-2-fluoro-4-methoxyphenyl)(methyl)sulfane is unique due to the specific combination of substituents on the phenyl ring and the presence of the methylsulfane group. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C8H8ClFOS |
---|---|
Molecular Weight |
206.67 g/mol |
IUPAC Name |
1-chloro-4-fluoro-2-methoxy-5-methylsulfanylbenzene |
InChI |
InChI=1S/C8H8ClFOS/c1-11-7-4-6(10)8(12-2)3-5(7)9/h3-4H,1-2H3 |
InChI Key |
MNEOGSAEDVDHIW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1Cl)SC)F |
Origin of Product |
United States |
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